Isoelemicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Natural Product Chemistry and Biosynthesis:

Isoelemicin is a naturally occurring monoterpene ketone found in various essential oils, including nutmeg, elemi, and davana []. Its chemical structure makes it an interesting subject for research in natural product chemistry, focusing on its isolation, identification, and characterization using various spectroscopic techniques []. Additionally, understanding its biosynthetic pathway within plants can provide insights into the metabolic processes involved in the production of similar terpenes [].

Antibacterial and Antifungal Properties:

Studies have investigated the potential antibacterial and antifungal properties of isoelemicin. Some research suggests that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to determine its efficacy, minimum inhibitory concentration (MIC), and mechanism of action against these bacteria. Similarly, limited research exploring its antifungal activity against Candida albicans and Aspergillus niger shows promise, but further studies are required for confirmation and detailed analysis.

Anti-inflammatory and Antioxidant Potential:

Future Research Directions:

Given the limited research on the scientific applications of isoelemicin, several avenues exist for further exploration. These include:

- In vivo studies: Investigating the efficacy and safety of isoelemicin in animal models for various potential applications, such as antibacterial, antifungal, anti-inflammatory, or antioxidant effects.

- Mechanism of action studies: Elucidating the specific mechanisms by which isoelemicin might exert its potential biological activities.

- Drug development: Exploring the potential of isoelemicin as a lead compound for developing novel drugs or nutraceuticals based on its promising preliminary findings.

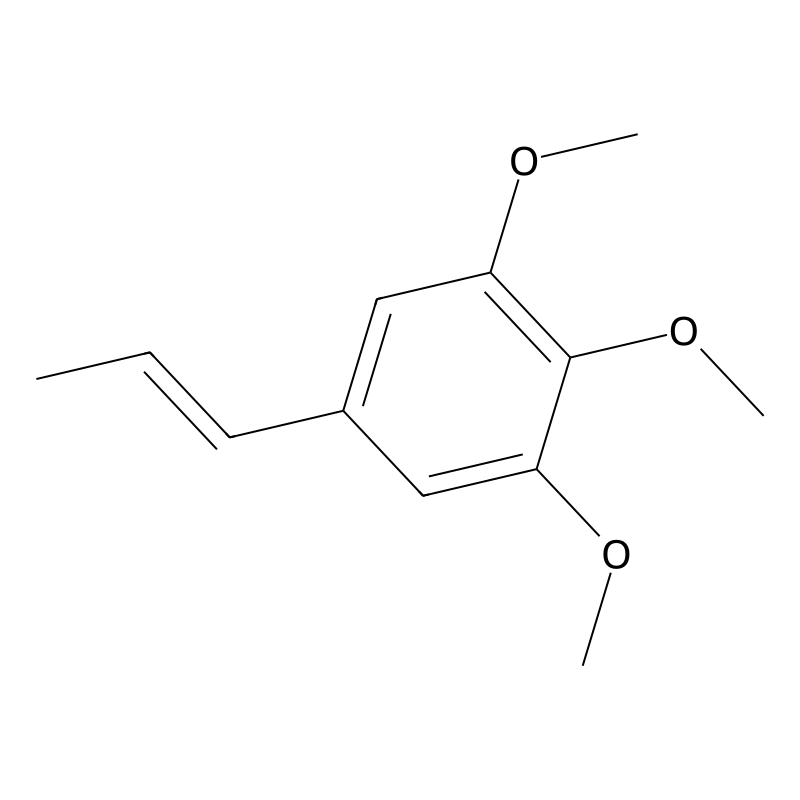

Isoelemicin is a naturally occurring organic compound classified as a phenylpropanoid, specifically an olefinic compound. Its chemical formula is C₁₂H₁₆O₃, and it is structurally related to elemicin, differing primarily in the arrangement of its functional groups. Isoelemicin has been identified in various plant species, including Perilla frutescens and Mitrephora maingayi, and is also present in the herbs of Erythrina stricta . This compound exhibits a methoxybenzene structure, characteristic of anisoles, which contributes to its unique properties and potential applications .

- Oxidation: Isoelemicin can be oxidized to yield various products depending on the specific reagents used. This reaction often leads to the formation of phenolic compounds or other derivatives .

- Nucleophilic Substitution: Similar to other aromatic compounds, isoelemicin can participate in nucleophilic substitution reactions, allowing for modifications that enhance its biological activity or alter its chemical properties.

- Metabolic Activation: Isoelemicin may undergo metabolic transformations that can result in reactive metabolites, similar to its structural analogs like elemicin .

Isoelemicin exhibits a range of biological activities:

- Antimicrobial Properties: Like many phenylpropanoids, isoelemicin has demonstrated antimicrobial effects, making it a candidate for use in natural preservatives and therapeutic agents .

- Antioxidant Activity: The compound has been studied for its ability to scavenge free radicals, contributing to its potential health benefits .

- Psychoactive Effects: Although research is still ongoing, isoelemicin may exhibit psychoactive properties similar to those seen with elemicin and myristicin, potentially acting on serotonin receptors .

Isoelemicin can be synthesized through various methods:

- Natural Extraction: Isoelemicin is predominantly isolated from plant sources using techniques such as steam distillation or solvent extraction.

- Synthetic Routes: Laboratory synthesis can involve starting materials like syringol and allyl bromide through Williamson ether synthesis and Claisen rearrangement, similar to the synthesis pathways for related compounds like elemicin .

The applications of isoelemicin are diverse:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, isoelemicin is being explored for use in pharmaceuticals aimed at treating infections or oxidative stress-related conditions.

- Food Industry: Its presence in aromatic plants suggests potential applications as a flavoring agent or preservative in food products.

- Cosmetics: The antioxidant properties may also extend to cosmetic formulations aimed at skin protection .

Research into the interaction of isoelemicin with biological systems is limited but suggests potential interactions with various enzymes and receptors:

- Enzyme Inhibition: Similar to elemicin's inhibition of Stearoyl-CoA Desaturase 1, isoelemicin might influence lipid metabolism through enzyme interactions .

- Receptor Binding: Preliminary studies indicate that isoelemicin could interact with serotonin receptors, although more research is needed to confirm these effects and their implications for psychoactivity .

Isoelemicin shares structural similarities with several compounds, particularly within the phenylpropanoid class. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Elemicin | C₁₂H₁₆O₃ | Exhibits psychoactive effects; found in nutmeg. |

| Myristicin | C₁₄H₁₈O₃ | Contains an additional methyl group; known for psychoactive properties. |

| Eugenol | C₁₀H₁₂O₂ | Commonly found in clove oil; known for analgesic and antimicrobial properties. |

| Anethole | C₁₀H₁₂O | Found in anise; used as a flavoring agent; exhibits estrogenic activity. |

Isoelemicin's uniqueness lies in its specific arrangement of functional groups and its potential applications across various fields, setting it apart from closely related compounds. Its presence in diverse plant species further enhances its significance as a natural product worthy of exploration.

XLogP3

Appearance

UNII

Other CAS

487-12-7